1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride
CAS No.: 1384264-25-8
Cat. No.: VC4843456
Molecular Formula: C8H11Cl2FN2
Molecular Weight: 225.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384264-25-8 |
|---|---|
| Molecular Formula | C8H11Cl2FN2 |
| Molecular Weight | 225.09 |
| IUPAC Name | 1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
| Standard InChI Key | HQEOEOBSMWGUNW-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=NC=C(C=C2)F)N.Cl.Cl |
Introduction
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the CAS number 1384264-25-8. It is a derivative of cyclopropanamine, incorporating a fluorinated pyridine ring, which enhances its biological activity and lipophilicity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis and Preparation
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropanamine typically involves several steps, including the formation of the cyclopropane ring and the introduction of the fluorinated pyridine moiety. The dihydrochloride form is likely prepared by reacting the base with hydrochloric acid.
Biological Activity and Potential Applications
1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride, like its parent compound, may exhibit biological activity relevant to neurotransmitter systems. Fluorinated compounds often show enhanced interaction with biological targets, which could influence mood regulation pathways such as serotonin and norepinephrine systems.
Safety and Hazards
While specific safety data for 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is limited, compounds with similar structures may pose hazards such as skin irritation, eye irritation, and potential respiratory tract irritation. Handling should follow standard laboratory safety protocols.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride | C₈H₁₁Cl₂FN₂ | Dihydrochloride form enhances solubility and stability. |
| 1-(6-Fluoro-2-pyridyl)cyclopropanamine hydrochloride | C₈H₁₀ClFN₂ | Different fluorine position on the pyridine ring. |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C₉H₁₀F₂N | Difluorination enhances selectivity for biological targets. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume